molecular formula C11H14Cl2N2O2 B274418 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazide

2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazide

Cat. No. B274418
M. Wt: 277.14 g/mol
InChI Key: WNEIGPZCYOGYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazide, also known as diclofop-methyl, is a herbicide that is commonly used in agriculture to control the growth of grassy weeds. The chemical compound was first synthesized in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity. In

Mechanism of Action

Diclofop-methyl works by inhibiting the activity of acetyl-CoA carboxylase, an enzyme that is essential for the biosynthesis of fatty acids in plants. By inhibiting this enzyme, 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl prevents the growth and development of grassy weeds.
Biochemical and Physiological Effects:
Diclofop-methyl has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms such as fish and amphibians. In addition, 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl can persist in the environment and can accumulate in soil and water.

Advantages and Limitations for Lab Experiments

Diclofop-methyl is a useful tool for studying the biosynthesis of fatty acids in plants. It is also a useful herbicide for controlling the growth of grassy weeds in agricultural settings. However, its persistence in the environment and potential toxicity to aquatic organisms should be taken into consideration when using it in lab experiments.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl. One area of research is the development of new herbicides that are more effective and less toxic to the environment. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl's potential use in the treatment of cancer and other diseases. Additionally, research can be conducted on the environmental fate and transport of 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl, as well as its potential impact on non-target organisms.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl involves several steps. The first step is the synthesis of 2,4-dichlorophenol, which is achieved by reacting 2,4-dichlorobenzenesulfonic acid with sodium hydroxide. The second step involves the reaction of 2,4-dichlorophenol with isopropyl acetate in the presence of sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetate. The final step is the reaction of 2-(2,4-dichlorophenoxy)acetate with hydrazine hydrate in the presence of acetic acid to form 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl.

Scientific Research Applications

Diclofop-methyl has been extensively studied for its herbicidal properties. It has been found to be effective in controlling the growth of grassy weeds such as wild oats, foxtail, and barnyardgrass. In addition, 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl has been studied for its potential use in the treatment of certain diseases such as cancer. Studies have shown that 2-(2,4-dichlorophenoxy)-N'-isopropylacetohydrazidehyl can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N//'-propan-2-ylacetohydrazide

InChI

InChI=1S/C11H14Cl2N2O2/c1-7(2)14-15-11(16)6-17-10-4-3-8(12)5-9(10)13/h3-5,7,14H,6H2,1-2H3,(H,15,16)

InChI Key

WNEIGPZCYOGYJL-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CC(C)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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